

# Application Notes: The Use of Nicotinamide in Organoid Cultures

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## Compound of Interest

Compound Name: DC-CPin711

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## Introduction

Nicotinamide (NAM), the amide form of vitamin B3, is a crucial supplement in numerous organoid culture protocols.<sup>[1][2]</sup> It is widely utilized for the in vitro culture of organoids from various tissues, including the colon, liver, pancreas, and retina.<sup>[1][3]</sup> Its primary roles in organoid systems are to enhance cell survival, promote differentiation, and improve the overall efficiency of organoid formation.<sup>[1][2][3]</sup> Unlike its nutritional functions, the benefits of nicotinamide in stem cell and organoid culture are often attributed to its activity as a modulator of specific signaling pathways at higher concentrations.<sup>[1][2]</sup>

## Mechanism of Action

Nicotinamide's beneficial effects in organoid culture are multifaceted and concentration-dependent. The primary mechanisms include:

- Sirtuin (SIRT1) Inhibition: Nicotinamide is a well-established inhibitor of SIRT1, a NAD<sup>+</sup>-dependent deacetylase.<sup>[4][5]</sup> By inhibiting SIRT1, nicotinamide influences epigenetic modifications and metabolism, which can prevent apoptosis and guide differentiation pathways.<sup>[6]</sup> However, it's noted that this inhibition can be transient in cells, as NAM is also a precursor for NAD<sup>+</sup>, the substrate for SIRT1.<sup>[7][8]</sup>
- Kinase Inhibition: At concentrations typically used in cell culture (e.g., 10 mM), nicotinamide functions as an inhibitor of multiple kinases.<sup>[1][2]</sup>

- Rho-associated protein kinase (ROCK) Inhibition: Similar to the widely used supplement Y-27632, nicotinamide inhibits the ROCK pathway.[1][9] This action suppresses actomyosin contraction and significantly improves cell survival, especially after single-cell dissociation, which is critical for initiating organoid cultures.[1][2]
- Casein Kinase 1 (CK1) Inhibition: Nicotinamide also inhibits CK1, which can influence differentiation processes, such as promoting pancreatic progenitor cell fate and retinal organoid formation.[1][6][10]
- Promotion of Neural Fate: In the context of neural and retinal organoids, nicotinamide treatment promotes the commitment of pluripotent stem cells to a neural fate, enhancing the generation of eye field progenitors while inhibiting other fates.[3][11] This is partly mediated through the inhibition of BMP signaling.[3]

## Signaling Pathway of Nicotinamide in Organoid Culture

Caption: Key signaling pathways modulated by Nicotinamide in organoid cultures.

## Application Data

Nicotinamide is used across a range of concentrations depending on the organoid type and desired outcome. High concentrations (5-10 mM) are common for promoting survival and differentiation.[1][10][12]

Table 1: Recommended Nicotinamide Concentrations for Specific Organoid Types

Organoid Type	Typical Final Concentration	Key Effect	Reference
Intestinal	10 mM	Component of differentiation medium	[13]
Pancreatic	10 mM	Promotes differentiation to progenitors	[6][14]
Retinal	5-10 mM	Increases organoid yield significantly	[3][11]
Human Pluripotent Stem Cells (hPSCs)	10 mM	Promotes survival after dissociation	[1]

Table 2: Quantitative Effects of Nicotinamide on Retinal Organoid (RO) Formation

hPSC Line	Fold Increase in RO Yield (with NAM)	Treatment Duration	Notes	Reference
hiPSC1	3.0x	21 days	-	[11][15]
hiPSC3	117.3x	21 days	Rescued a line with poor differentiation capacity	[11][15]
hiPSC7	10.2x (decrease)	21 days	Prolonged treatment was deleterious	[11][15]
hiPSC7	5.1x	8 days	Shorter treatment was beneficial	[15]
hESC	2.6x	8 days	Shorter treatment was beneficial	[15]

Data highlights that while nicotinamide is broadly beneficial, the optimal duration of treatment can be cell-line dependent. Shorter initial treatments (e.g., the first 8 days of differentiation) may be sufficient to boost yield without negative impacts on later development.[11][15]

## Experimental Protocols

### Protocol 1: Preparation of 1 M Nicotinamide Stock Solution

This protocol provides instructions for preparing a sterile, concentrated stock solution of nicotinamide suitable for supplementing cell culture media.

#### Materials:

- Nicotinamide powder (MW: 122.12 g/mol )
- Cell culture grade water, sterile
- Sterile conical tube (e.g., 50 mL or appropriate size)
- 0.2  $\mu$ m syringe filter
- Sterile syringe
- Sterile storage tubes (e.g., 1.5 mL microcentrifuge tubes)

#### Procedure:

- Weighing: Weigh out 12.21 g of nicotinamide powder.
- Dissolving: Add the powder to a sterile conical tube. Add cell culture grade water to a final volume of 100 mL.[16]
- Mixing: Mix thoroughly by vortexing or inverting the tube until the powder is completely dissolved. The solution should be clear and colorless.
- Sterilization: Draw the solution into a sterile syringe. Attach a 0.2  $\mu$ m syringe filter and filter-sterilize the solution into a new sterile conical tube.[16]

- **Aliquoting:** Dispense the sterile 1 M nicotinamide solution into smaller, sterile aliquots (e.g., 1 mL) in microcentrifuge tubes. This prevents contamination of the main stock and minimizes freeze-thaw cycles.
- **Storage:** Store the aliquots at -20°C. For long-term storage, -80°C can also be used.[16] The solution is stable for months when stored properly.

## Protocol 2: Dose-Response Experiment to Determine Optimal Nicotinamide Concentration

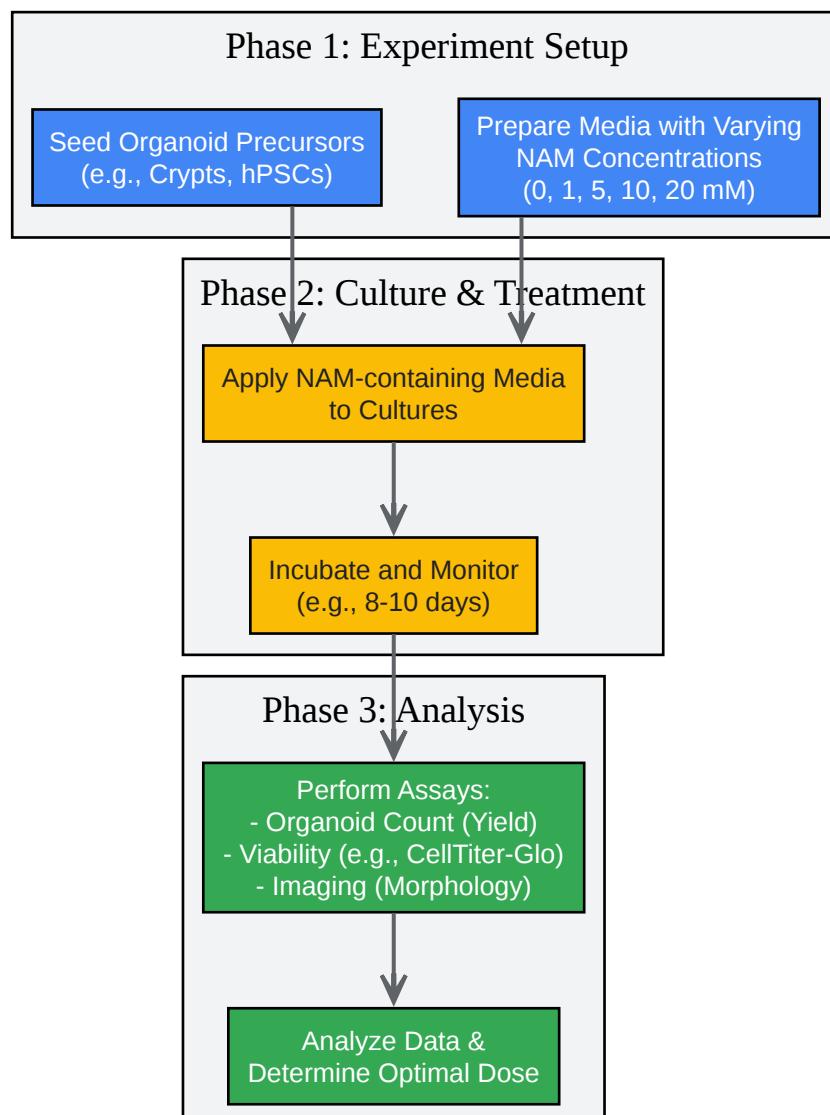
This experiment is designed to identify the optimal concentration of nicotinamide for improving organoid formation efficiency and viability for a specific cell line.

Workflow:

- **Cell Seeding:** Initiate organoid culture according to your standard protocol (e.g., seeding hPSCs in embryoid body (EB) formation medium or plating intestinal crypts in Matrigel).
- **Media Preparation:** Prepare the appropriate basal medium for your organoid culture. Create a dilution series of Nicotinamide in the medium to achieve final concentrations of 0 mM (Control), 1 mM, 5 mM, 10 mM, and 20 mM.
- **Treatment:** Replace the medium in your culture plates with the prepared media containing the different concentrations of nicotinamide. Culture the organoids for a defined initial period (e.g., 8 days for retinal organoids).[15]
- **Culture and Monitoring:** Continue the organoid culture as per your standard protocol, performing media changes as required. Observe the cultures regularly for morphological changes.
- **Assay and Quantification:** At a predetermined endpoint (e.g., Day 10 for viability, Day 30 for organoid yield), perform assays to measure the outcome.
  - **Organoid Yield:** Count the number of organoids formed per well or per initial number of cells seeded.

- Viability Assay: Use a viability assay such as CellTiter-Glo® to measure ATP levels, which correlate with the number of viable cells.
- Size/Morphology: Capture brightfield images and measure organoid diameter using image analysis software.
- Data Analysis: Plot the measured outcomes (yield, viability, size) against the nicotinamide concentration to determine the optimal dose.

## Experimental Workflow for Nicotinamide Dose-Response Study



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Caption: Workflow for determining the optimal Nicotinamide concentration.

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